Cas no 80213-01-0 (N-Benzoyl-4-hydroxypiperidine)

N-Benzoyl-4-hydroxypiperidine structure
N-Benzoyl-4-hydroxypiperidine structure
상품 이름:N-Benzoyl-4-hydroxypiperidine
CAS 번호:80213-01-0
MF:C12H15NO2
메가와트:205.253003358841
CID:707640
PubChem ID:9877704

N-Benzoyl-4-hydroxypiperidine 화학적 및 물리적 성질

이름 및 식별자

    • Methanone,(4-hydroxy-1-piperidinyl)phenyl-
    • (4-hydroxy-piperidin-1-yl)-phenyl-methanone
    • (4-hydroxypiperidin-1-yl)-phenylmethanone
    • 1-benzoyl-4-hydroxypiperidine
    • 1-benzoyl-piperidin-4-ol
    • N-benzoyl 4-hydroxypiperidine
    • N-benzoyl-4-hydroxypiperidine
    • 1-Benzoylpiperidine-4-ol
    • Oprea1_124445
    • PHNPWISXEGFAHM-UHFFFAOYSA-N
    • 1-(phenylcarbonyl)-piperidin-4-ol
    • (4-hydroxypiperidin-1-yl)phenylmethanone
    • (4-hydroxy-1-piperidinyl)(phenyl)methanone
    • (4-Hydroxy-1-piperidinyl)phenylmethanone (ACI)
    • 4-Piperidinol, 1-benzoyl- (9CI)
    • 1-(Phenylcarbonyl)piperidin-4-ol
    • 1-Benzoyl-4-piperidinol
    • 4-Hydroxy-N-benzoylpiperidine
    • DTXSID10432191
    • D77951
    • SCHEMBL4003986
    • MFCD00100915
    • (4-hydroxypiperidin-1-yl)(phenyl)methanone
    • 80213-01-0
    • CS-17479
    • CS-WAA0238
    • AKOS008984996
    • SY318810
    • 1-BENZOYLPIPERIDIN-4-OL
    • N-Benzoyl-4-hydroxypiperidine
    • 인치: 1S/C12H15NO2/c14-11-6-8-13(9-7-11)12(15)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
    • InChIKey: PHNPWISXEGFAHM-UHFFFAOYSA-N
    • 미소: O=C(N1CCC(O)CC1)C1C=CC=CC=1

계산된 속성

  • 정밀분자량: 205.11000
  • 동위원소 질량: 205.110278721g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 216
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 0.7
  • 토폴로지 분자 극성 표면적: 40.5

실험적 성질

  • PSA: 40.54000
  • LogP: 1.22140

N-Benzoyl-4-hydroxypiperidine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM301152-500mg
(4-hydroxypiperidin-1-yl)(phenyl)methanone
80213-01-0 95%
500mg
$443 2021-06-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1114931-250mg
N-Benzoyl-4-hydroxypiperidine
80213-01-0 98%
250mg
¥807.00 2024-07-28
Aaron
AR00G72V-250mg
1-Benzyl-4-hydroxypiperidine
80213-01-0 98%
250mg
$82.00 2025-02-10
Aaron
AR00G72V-5g
1-Benzyl-4-hydroxypiperidine
80213-01-0 98%
5g
$438.00 2025-02-10
A2B Chem LLC
AH54571-5g
1-Benzyl-4-hydroxypiperidine
80213-01-0 >98%
5g
$798.00 2024-04-19
Aaron
AR00G72V-1g
1-Benzyl-4-hydroxypiperidine
80213-01-0 98%
1g
$166.00 2025-02-10
Aaron
AR00G72V-100mg
1-Benzyl-4-hydroxypiperidine
80213-01-0 98%
100mg
$49.00 2025-02-10
A2B Chem LLC
AH54571-1g
1-Benzyl-4-hydroxypiperidine
80213-01-0 >98%
1g
$310.00 2024-04-19
Chemenu
CM301152-500mg
(4-hydroxypiperidin-1-yl)(phenyl)methanone
80213-01-0 95%+
500mg
$443 2022-09-29
1PlusChem
1P00G6UJ-250mg
1-Benzyl-4-hydroxypiperidine
80213-01-0 >98%
250mg
$145.00 2024-04-21

N-Benzoyl-4-hydroxypiperidine 합성 방법

Synthetic Routes 1

반응 조건
1.1 Solvents: Toluene ;  12 h, reflux
참조
Transamidation of N-benzyl-N-boc-amides under transition metal-free and base-free conditions
Ye, Danfeng; et al, Youji Huaxue, 2021, 41(4), 1658-1669

Synthetic Routes 2

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, -10 °C → rt
참조
Nickel-Catalyzed Reductive Cross-Coupling of Unactivated Alkyl Halides
Yu, Xiaolong; et al, Organic Letters, 2011, 13(8), 2138-2141

Synthetic Routes 3

반응 조건
1.1 Solvents: Water
참조
Practical Syntheses of N-Substituted 3-Hydroxyazetidines and 4-Hydroxypiperidines by Hydroxylation with Sphingomonas sp. HXN-200
Chang, Dongliang; et al, Organic Letters, 2002, 4(11), 1859-1862

Synthetic Routes 4

반응 조건
1.1 Reagents: Glucose ,  Sodium hydroxide Catalysts: Hydroxylase Solvents: Ethanol ,  Water ;  3 d, pH 4.85
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
참조
A new paradigm for biohydroxylation by Beauveria bassiana ATCC 7159
Holland, Herbert L.; et al, Tetrahedron, 1999, 55(24), 7441-7460

Synthetic Routes 5

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, 0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Catalysts: Bis[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]-μ-… Solvents: Toluene ;  2 h, 120 °C
2.2 Reagents: Triethylamine Solvents: Dichloromethane ;  4 °C; 4 h, rt
참조
μ-Oxo-Dinuclear-Iron(III)-Catalyzed O-Selective Acylation of Aliphatic and Aromatic Amino Alcohols and Transesterification of Tertiary Alcohols
Horikawa, Rikiya; et al, Chemistry - A European Journal, 2016, 22(35), 12278-12281

Synthetic Routes 6

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 2 h, rt
참조
Facile and practical hydrodehalogenations of organic halides enabled by calcium hydride and palladium chloride
Gui, Jingjing; et al, Organic Chemistry Frontiers, 2021, 8(17), 4685-4692

Synthetic Routes 7

반응 조건
참조
Regio- and stereoselective hydroxylation of some nitrogen heterocyclic compounds by microorganisms
Zefirov, N. S.; et al, Indian Journal of Chemistry, 1993, (1), 54-7

Synthetic Routes 8

반응 조건
1.1 Reagents: Sodium carbonate Solvents: Water ;  0 °C; 3 h, 0 °C
참조
Radical Deuteration with D2O: Catalysis and Mechanistic Insights
Soulard, Valentin; et al, Journal of the American Chemical Society, 2018, 140(1), 155-158

Synthetic Routes 9

반응 조건
1.1 Reagents: Triethylamine ,  Hydrochloric acid Solvents: Dichloromethane
2.1 Reagents: Sodium borohydride Solvents: Methanol
참조
Total synthesis of lepadine B: platform for discovery of new chemical tranformations
Barbe, Guillaume, 2009, , 71(2),

Synthetic Routes 10

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol
참조
Total synthesis of lepadine B: platform for discovery of new chemical tranformations
Barbe, Guillaume, 2009, , 71(2),

Synthetic Routes 11

반응 조건
1.1 2 d, pH 7.3, 30 °C; 2 d, 30 °C
참조
Amide-transforming activity of Streptomyces: possible application to the formation of hydroxy amides and aminoalcohols
Yamada, Shinya; et al, Applied Microbiology and Biotechnology, 2013, 97(14), 6223-6230

Synthetic Routes 12

반응 조건
1.1 Reagents: Sodium carbonate ,  Tris(trimethylsilyl)silane ,  Oxygen Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethylformamide ;  24 h, rt
참조
Tris(trimethylsilyl) silane/O2-promoted and photo-accelerated conversion of alkyl iodides to alcohols
Li, Jianyu; et al, Youji Huaxue, 2020, 40(11), 3853-3857

Synthetic Routes 13

반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  5 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
참조
Photoredox Polyfluoroarylation of Alkyl Halides via Halogen-Atom-Transfer
Niu, Ben; et al, Organic Letters, 2022, 24(3), 916-920

Synthetic Routes 14

반응 조건
1.1 Catalysts: Bis[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]-μ-… Solvents: Toluene ;  2 h, 120 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  4 °C; 4 h, rt
참조
μ-Oxo-Dinuclear-Iron(III)-Catalyzed O-Selective Acylation of Aliphatic and Aromatic Amino Alcohols and Transesterification of Tertiary Alcohols
Horikawa, Rikiya; et al, Chemistry - A European Journal, 2016, 22(35), 12278-12281

Synthetic Routes 15

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
참조
Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs)
Linciano, Pasquale; et al, Bioorganic Chemistry, 2021, 106,

Synthetic Routes 16

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  3 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Highly Chemoselective Metal-Free Reduction of Tertiary Amides
Barbe, Guillaume; et al, Journal of the American Chemical Society, 2008, 130(1), 18-19

Synthetic Routes 17

반응 조건
1.1 Solvents: Dichloromethane
참조
Ruthenium catalyzed oxidation of cyanohydrins to acyl cyanides. Useful reagents for selective N-benzoylation of amino alcohols
Murahashi, Shunichi; et al, Tetrahedron Letters, 1985, 26(7), 925-8

Synthetic Routes 18

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; rt
1.2 Reagents: Water ;  rt
참조
Chlorine Atom Transfer of Unactivated Alkyl Chlorides Enabled by Zirconocene and Photoredox Catalysis
Okita, Toshimasa; et al, Precision Chemistry, 2023, 1(2), 112-118

Synthetic Routes 19

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Highly Chemoselective Metal-Free Reduction of Tertiary Amides
Barbe, Guillaume; et al, Journal of the American Chemical Society, 2008, 130(1), 18-19

Synthetic Routes 20

반응 조건
1.1 Reagents: Tetrabutylammonium hexafluorophosphate Solvents: 1,2-Dichloroethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  18 h, rt
참조
Electrochemical Amidation: Benzoyl Hydrazine/Carbazate and Amine as Coupling Partners
Alam, Tipu; et al, Organic Letters, 2022, 24(36), 6619-6624

Synthetic Routes 21

반응 조건
1.1 Catalysts: Bis[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]-μ-… Solvents: Toluene ;  2 h, 120 °C
참조
μ-Oxo-Dinuclear-Iron(III)-Catalyzed O-Selective Acylation of Aliphatic and Aromatic Amino Alcohols and Transesterification of Tertiary Alcohols
Horikawa, Rikiya; et al, Chemistry - A European Journal, 2016, 22(35), 12278-12281

Synthetic Routes 22

반응 조건
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Ruthenium trichloride Solvents: Benzene
2.1 Solvents: Dichloromethane
참조
Ruthenium catalyzed oxidation of cyanohydrins to acyl cyanides. Useful reagents for selective N-benzoylation of amino alcohols
Murahashi, Shunichi; et al, Tetrahedron Letters, 1985, 26(7), 925-8

Synthetic Routes 23

반응 조건
1.1 Reagents: Sodium bisulfite
1.2 Reagents: Potassium cyanide
2.1 Reagents: tert-Butyl hydroperoxide Catalysts: Dichlorotris(triphenylphosphine)ruthenium Solvents: Benzene
3.1 Solvents: Dichloromethane
참조
Ruthenium catalyzed oxidation of cyanohydrins to acyl cyanides. Useful reagents for selective N-benzoylation of amino alcohols
Murahashi, Shunichi; et al, Tetrahedron Letters, 1985, 26(7), 925-8

Synthetic Routes 24

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, 0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Catalysts: Bis[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]-μ-… Solvents: Toluene ;  2 h, 120 °C
참조
μ-Oxo-Dinuclear-Iron(III)-Catalyzed O-Selective Acylation of Aliphatic and Aromatic Amino Alcohols and Transesterification of Tertiary Alcohols
Horikawa, Rikiya; et al, Chemistry - A European Journal, 2016, 22(35), 12278-12281

N-Benzoyl-4-hydroxypiperidine Raw materials

N-Benzoyl-4-hydroxypiperidine Preparation Products

N-Benzoyl-4-hydroxypiperidine 관련 문헌

추천 기사

추천 공급업체
atkchemica
(CAS:80213-01-0)N-Benzoyl-4-hydroxypiperidine
CL0826
순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의